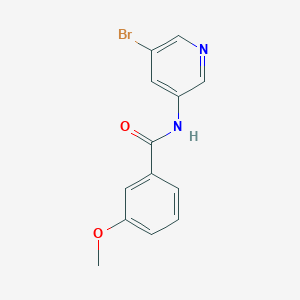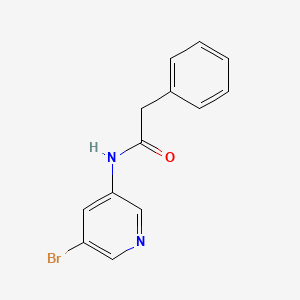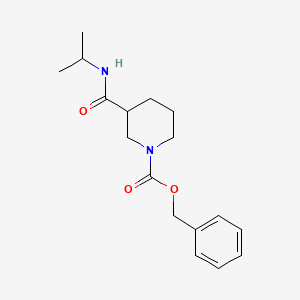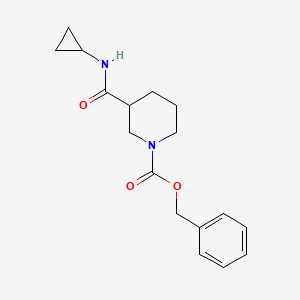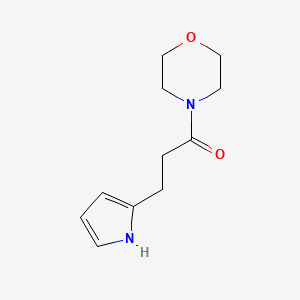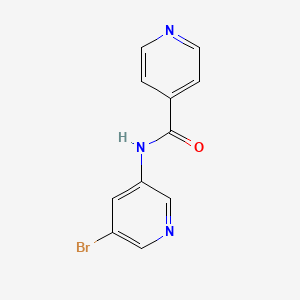
N-(5-Bromopyridin-3-yl)isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Bromopyridin-3-yl)isonicotinamide: is a chemical compound that belongs to the class of pyridine derivatives It features a bromine atom at the 5-position of the pyridine ring and an isonicotinamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-yl)isonicotinamide typically involves the reaction of 5-bromopyridine-3-carboxylic acid with isonicotinamide. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane. The reaction conditions are usually mild, and the product is obtained in good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring purity through recrystallization or chromatography, and implementing safety measures for handling brominated compounds.
化学反応の分析
Types of Reactions
N-(5-Bromopyridin-3-yl)isonicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom in the presence of a base.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling with a boronic acid would produce a biaryl compound.
科学的研究の応用
N-(5-Bromopyridin-3-yl)isonicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of N-(5-Bromopyridin-3-yl)isonicotinamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The bromine atom and the isonicotinamide moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, and other interactions, thereby modulating biological pathways .
類似化合物との比較
Similar Compounds
N-(5-Methyl-4-oxo-2-arylthiazolidin-3-yl)isonicotinamide: This compound also features an isonicotinamide moiety but differs in the presence of a thiazolidinone ring.
N-(Pyridin-2-yl)isonicotinamide: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
N-(5-Bromopyridin-3-yl)isonicotinamide is unique due to the presence of the bromine atom at the 5-position, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of more complex molecules.
特性
IUPAC Name |
N-(5-bromopyridin-3-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-5-10(7-14-6-9)15-11(16)8-1-3-13-4-2-8/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIBEIUSYUHLDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzamide](/img/structure/B8009984.png)
![4-[3-(2,4-Dioxopyrimidin-1-yl)propanoylamino]benzamide](/img/structure/B8009992.png)

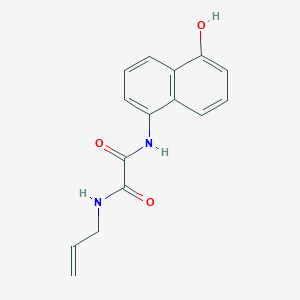
![N'-(2-hydroxy-4-methylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B8010011.png)
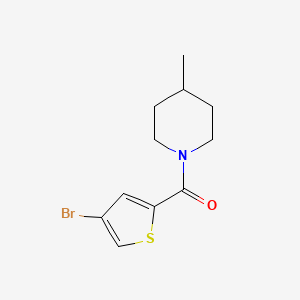
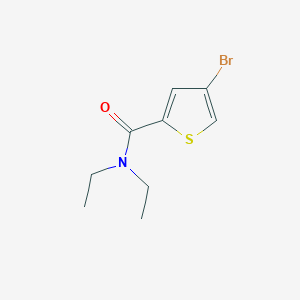
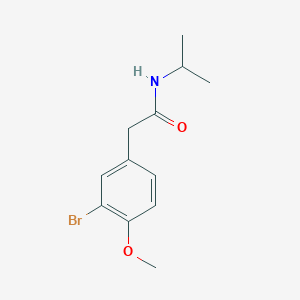
![N-[(3,4-Dimethylphenyl)methyl]acetamide](/img/structure/B8010026.png)
